N-Methyl-2,4-dinitroaniline
Overview
Description
N-Methyl-2,4-dinitroaniline, also known as this compound, is a useful research compound. Its molecular formula is C7H7N3O4 and its molecular weight is 197.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36958. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Methylamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Nitroaniline Derivatives : It is used to produce N,2,4,6-tetranitroaniline and N,2,4-trinitroaniline, which are important in chemical synthesis processes (Chen Chang-shui, 2007) Chen Chang-shui, 2007.
Study of Dinitroanilines : It aids in understanding the synthesis and properties of 2,4-dinitroanilines and their salts, which are significant in organic chemistry (B. Gierczyk et al., 2000) B. Gierczyk et al., 2000.
Herbicide Resistance Research : N-Methyl-2,4-dinitroaniline plays a role in studying herbicide resistance in plants, a critical area in agricultural sciences (R. Anthony et al., 1998) R. Anthony et al., 1998.
Fluorescence Studies in Biochemistry : As an efficient intramolecular fluorescence-quencher for fluorescein-labeled oligonucleotides, it's used in biochemical research involving nucleic acids (T. Maier, W. Pfleiderer, 1995) T. Maier, W. Pfleiderer, 1995.
Energetic Material Research : Its synthesis and energy properties are studied, contributing to the field of materials science (T. Klapötke et al., 2015) T. Klapötke et al., 2015.
HPLC Determination of Aldehydes and Ketones : It is a new reagent for the High-Performance Liquid Chromatography (HPLC) determination of aldehydes and ketones, indicating its analytical chemistry applications (A. Büldt, U. Karst, 1997) A. Büldt, U. Karst, 1997.
Impact on Plant Physiology : Studies on dinitroaniline herbicides, including this compound, show their effect on inhibiting photosynthesis and respiration in plants (D. Moreland et al., 1972) D. Moreland et al., 1972.
Herbicide Effects and Cytogenetic Disorders : It is explored for its potential herbicide effects and the ability to induce cytogenetic disorders in Allium cepa seedlings (S. Ozheredov et al., 2009) S. Ozheredov et al., 2009.
Mechanism of Action
Target of Action
N-Methyl-2,4-dinitroaniline primarily targets tubulin proteins in plants and protists . Tubulin proteins are crucial for the formation of microtubules, which are essential components of the cell’s cytoskeleton and play a vital role in cell division, intracellular transport, and maintaining cell shape .
Mode of Action
This compound acts as a microtubule inhibitor . It binds to tubulin proteins, disrupting their ability to form microtubules . This disruption inhibits the mitotic process, leading to the formation of multinucleate cells and ultimately inhibiting shoot and root growth in plants .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the microtubule assembly pathway . By inhibiting this pathway, the compound disrupts cell division, leading to abnormal cell growth and development . The downstream effects include the formation of multinucleate cells and the inhibition of plant growth .
Pharmacokinetics
It’s known that the compound’s absorption and discharge rates can vary depending on the species
Result of Action
The primary result of this compound’s action is the inhibition of plant growth . By disrupting microtubule formation, the compound prevents normal cell division, leading to the formation of multinucleate cells and the inhibition of shoot and root growth . This makes this compound effective as a pre-emergence herbicide .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is often used in combination with other herbicides to enhance their effectiveness . Additionally, the compound’s toxicity can vary in terrestrial and aquatic species, indicating that the environment can influence its impact
Safety and Hazards
Biochemical Analysis
Biochemical Properties
N-Methyl-2,4-dinitroaniline is known to interact with various biomolecules. It has been found to target tubulin proteins in plants and protists . The nature of these interactions involves the inhibition of growth, which is a key aspect of its function as a herbicide .
Cellular Effects
The effects of this compound on cells are significant. It influences cell function by inhibiting the growth of shoots and roots in plants . This can impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically tubulin proteins . This results in enzyme inhibition, which subsequently leads to changes in gene expression and impacts the growth of the organism .
Dosage Effects in Animal Models
While the primary focus of research has been on its effects in plants, there is evidence of toxicity and side effects on animal non-target organisms . The effects of this compound can vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in specific metabolic pathways, particularly those related to the growth and development of organisms. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Current knowledge suggests that it may interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It is possible that it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
N-methyl-2,4-dinitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O4/c1-8-6-3-2-5(9(11)12)4-7(6)10(13)14/h2-4,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQEJEZOCXWJNKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80942616 | |
Record name | N-Methyl-2,4-dinitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80942616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2044-88-4, 71607-48-2 | |
Record name | N-Methyl-2,4-dinitroaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2044-88-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dinitrophenylmethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002044884 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methyl-2,4(or 2,6)-dinitroaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071607482 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methyl-2,4-dinitroaniline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36958 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | N-Methyl-2,4-dinitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80942616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methyl-2,4(or 2,6)-dinitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.787 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-methyl-2,4-dinitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.422 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-METHYL-2,4-DINITROANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YMZ75L8MPZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of N-Methyl-2,4-dinitroaniline in current research?
A1: this compound (MDNA) itself is not the primary focus of the provided research articles. Instead, it serves as a valuable analytical tool in environmental monitoring. Specifically, MDNA is a product formed when the reagent 1-methyl-1-(2,4-dinitrophenyl)hydrazine (MDNPH) reacts with atmospheric pollutants like ozone and nitrogen dioxide. This reaction allows researchers to indirectly quantify these pollutants using high-performance liquid chromatography (HPLC). [, ]
Q2: How is this compound generated in the context of atmospheric pollutant analysis?
A2: When MDNPH-coated silica gel cartridges are exposed to air samples, formaldehyde and acetaldehyde present in the air react with MDNPH to form their respective hydrazones. Simultaneously, any ozone and nitrogen dioxide present oxidize MDNPH, converting it into MDNA. [, ] This parallel reaction allows for the simultaneous capture and quantification of these four air pollutants.
Q3: What analytical technique is used to detect and quantify this compound alongside other analytes in air samples?
A3: High-performance liquid chromatography (HPLC) with UV detection is employed to separate and quantify MDNA alongside the formaldehyde and acetaldehyde hydrazones. These compounds are detected at a wavelength of 360 nm. [, ] This method allows researchers to determine the concentration of each pollutant in the original air sample.
Q4: Aside from its role in atmospheric analysis, has this compound been investigated in other research contexts?
A4: Yes, this compound has been identified as a metabolite of N-methylformamide in mice. [] This finding suggests potential metabolic pathways for N-methylformamide in mammals and highlights the potential for MDNA formation in biological systems.
Q5: Are there any documented synthetic procedures for this compound?
A5: While the provided research doesn't delve into the synthesis of MDNA itself, it mentions that N-alkyl nitroanilines, including this compound, can be synthesized by reacting the parent aniline with the required alkyl halide under specific conditions. [] This information suggests potential synthetic routes for researchers interested in obtaining MDNA for further investigations.
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